3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
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Overview
Description
3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is a benzofuran derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid, often involves the cyclization of o-hydroxyacetophenones under basic conditions . Other methods include the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications, such as anti-cancer agents and antiviral drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Indole derivatives: Contain a nitrogen atom in the ring structure and exhibit diverse biological activities.
Uniqueness: 3-Hydroxy-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups. This combination of functional groups contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H6O5 |
---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
3-hydroxy-1-oxo-3H-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9H6O5/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3,9,13H,(H,10,11) |
InChI Key |
LROCRUXBQGFESS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(OC2=O)O |
Origin of Product |
United States |
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